Ropivacaine hydrochloride, (R)-

Description

BenchChem offers high-quality Ropivacaine hydrochloride, (R)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ropivacaine hydrochloride, (R)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

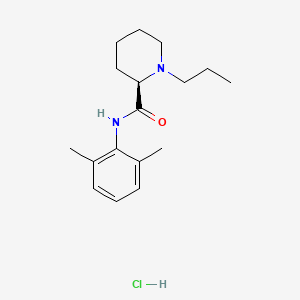

(2R)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O.ClH/c1-4-11-19-12-6-5-10-15(19)17(20)18-16-13(2)8-7-9-14(16)3;/h7-9,15H,4-6,10-12H2,1-3H3,(H,18,20);1H/t15-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDNSIBYYUOEUSV-XFULWGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN1CCCC[C@@H]1C(=O)NC2=C(C=CC=C2C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40150174 | |

| Record name | Ropivacaine hydrochloride, (R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40150174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112773-90-7 | |

| Record name | Ropivacaine hydrochloride, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112773907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ropivacaine hydrochloride, (R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40150174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R)- N-(2,6-dimethylphenyl)-1-propyl-2-piperidinecarboxamide hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ROPIVACAINE HYDROCHLORIDE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MI262Q4RJI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(R)-Ropivacaine Hydrochloride: A Deep Dive into its Mechanism of Action on Voltage-Gated Sodium Channels

An In-depth Technical Guide for Researchers

Abstract

(R)-Ropivacaine hydrochloride, a long-acting amide local anesthetic, is distinguished by its clinical profile of potent sensory blockade with limited motor impairment and a favorable safety margin, particularly concerning cardiotoxicity. This technical guide provides an in-depth exploration of the core mechanism underpinning these properties: its interaction with voltage-gated sodium channels (VGSCs). We will dissect the principles of state-dependent and use-dependent blockade, identify the molecular binding site within the channel pore, and analyze the crucial role of stereoselectivity and isoform specificity. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of established principles with field-proven experimental insights to illuminate the sophisticated pharmacology of ropivacaine.

The Biological Target: Voltage-Gated Sodium Channels in Nociception

Voltage-gated sodium channels are transmembrane proteins essential for the initiation and propagation of action potentials in excitable cells, including neurons.[1] In the context of pain signaling (nociception), these channels are the fundamental conduits for transmitting sensory information from the periphery to the central nervous system. An influx of sodium ions through these channels causes the rapid depolarization phase of the action potential. By blocking this influx, local anesthetics effectively halt nerve impulse conduction.[2][3]

VGSCs exist in several distinct conformational states:

-

Resting (Closed) State: At negative resting membrane potentials, the channel is closed but available to be opened.

-

Open (Activated) State: Upon membrane depolarization, the channel rapidly opens, allowing Na⁺ influx.

-

Inactivated State: Shortly after opening, the channel enters a non-conductive, inactivated state from which it cannot be immediately reopened.

The primary mechanism of action for local anesthetics like ropivacaine is the reversible inhibition of sodium ion influx, which blocks the conduction of nerve impulses.[4][5] This blockade is not uniform across the channel's conformational states, a concept central to ropivacaine's clinical efficacy.

The Core Mechanism: State- and Use-Dependent Blockade

Ropivacaine's interaction with VGSCs is best described by the modulated receptor hypothesis , which posits that the drug's affinity for the channel changes depending on the channel's conformational state.[6][7]

-

Low Affinity for the Resting State: Ropivacaine exhibits a low affinity for VGSCs in the resting state. This results in a "tonic block," a steady but relatively weak inhibition observed at low nerve firing frequencies.[6][8]

-

High Affinity for Open and Inactivated States: The affinity of ropivacaine for its binding site increases dramatically when the channel is in the open or inactivated state.[6][9][10] Because the inactivated state is stabilized by drug binding, recovery to the resting state is delayed, prolonging the refractory period of the neuron.[11]

This state-dependent affinity gives rise to use-dependent (or phasic) blockade .[12] Nerves that are firing at high frequencies, such as nociceptive C-fibers transmitting a pain signal, spend more time in the open and inactivated states. This provides more high-affinity targets for ropivacaine, causing the anesthetic block to accumulate with each successive action potential.[13][14] Consequently, ropivacaine is more effective at blocking pain signals than motor function, as motor nerves typically have a lower firing rate.

Caption: State-dependent blockade of sodium channels by ropivacaine.

The Molecular Binding Site: An Inner Pore Interaction

The binding site for local anesthetics is located within the inner pore of the VGSC α-subunit.[12][15] This site is accessible to the drug molecule from the intracellular side of the membrane. Structural and mutagenesis studies have identified that key amino acid residues on the S6 transmembrane segments of homologous domains I, III, and IV form this receptor site.[8][16]

A highly conserved phenylalanine residue in the S6 segment of domain IV (DIV-S6), such as F1764 in the Nav1.2 channel, is a critical determinant of use-dependent block.[12][16] The interaction is thought to involve π-π stacking between the aromatic ring of ropivacaine and this aromatic amino acid residue, stabilizing the drug-channel complex.[16]

Stereoselectivity and Isoform Specificity: The Basis for Ropivacaine's Safety Profile

Ropivacaine is the pure S(-)-enantiomer of its parent compound. This stereospecificity is a key factor in its reduced central nervous system (CNS) and cardiac toxicity compared to racemic mixtures like bupivacaine.[2][4] The R(+)-enantiomers of local anesthetics are generally more potent blockers but are also associated with higher cardiotoxicity due to a stronger and more prolonged interaction with cardiac sodium channels (Nav1.5).[17][18] Ropivacaine's S(-) configuration allows for a faster recovery from block in cardiac channels compared to bupivacaine, contributing to its wider safety margin.[19]

Ropivacaine also exhibits clinically significant isoform specificity:

-

TTX-Resistant (TTX-R) vs. TTX-Sensitive (TTX-S) Channels: Ropivacaine preferentially blocks TTX-R channels (e.g., Nav1.8), which are densely expressed in small-diameter nociceptive neurons.[20][21] This selectivity may underlie its ability to produce profound sensory anesthesia with less effect on motor neurons, which primarily express TTX-S channels.[21][22]

-

Cardiac (Nav1.5) and Neuronal (e.g., Nav1.2, Nav1.7) Channels: While ropivacaine blocks both neuronal and cardiac isoforms, studies indicate that cardiac Nav1.5 channels are particularly sensitive.[23][24] However, its faster dissociation kinetics from Nav1.5 compared to bupivacaine mitigate its cardiotoxic potential.[19][25] Its action on Nav1.7, a channel critical to pain pathways, is also a key component of its analgesic effect.[26]

Experimental Workflow: Characterizing Sodium Channel Blockade via Patch-Clamp Electrophysiology

The gold-standard technique for investigating the interaction between a compound and an ion channel is patch-clamp electrophysiology .[27][28] The whole-cell voltage-clamp configuration is particularly useful for characterizing the dose-, voltage-, and use-dependent properties of ropivacaine's block.

Caption: Experimental workflow for patch-clamp analysis of ropivacaine.

Protocol: Whole-Cell Voltage-Clamp Analysis of Ropivacaine on Expressed Nav Channels

-

Cell Preparation: Culture a suitable cell line (e.g., HEK293) stably transfected with the human sodium channel α-subunit of interest (e.g., SCN5A for Nav1.5). Plate cells onto glass coverslips 24-48 hours before recording.

-

Solutions:

-

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 1 EGTA. Adjust pH to 7.2 with CsOH. Cesium is used to block endogenous potassium channels.

-

-

Pipette Fabrication: Pull microelectrodes from borosilicate glass capillaries to a resistance of 4-8 MΩ when filled with the internal solution.

-

Seal Formation: Using a micromanipulator, approach a single cell with the micropipette while applying slight positive pressure. Upon contact, release the pressure and apply gentle suction to form a gigaohm seal (>1 GΩ) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of strong suction to rupture the membrane patch under the pipette, allowing electrical and diffusive access to the cell's interior.

-

Voltage-Clamp Protocols:

-

Tonic Block Assessment: Hold the cell at a negative potential where most channels are in the resting state (e.g., -120 mV). Apply a test pulse (e.g., to -10 mV for 20 ms) at a low frequency (e.g., 0.1 Hz) to elicit a sodium current. After establishing a stable baseline, perfuse the cell with varying concentrations of ropivacaine and measure the reduction in peak current amplitude.

-

Use-Dependent Block Assessment: From a holding potential of -120 mV, apply a train of depolarizing pulses (e.g., 20 pulses to -10 mV at 5 or 10 Hz). Measure the peak current of each pulse. In the presence of ropivacaine, the current amplitude will progressively decrease with each pulse in the train.[14]

-

Steady-State Inactivation: To determine the effect on channel availability, apply a series of 500 ms pre-pulses to various potentials (e.g., from -140 mV to -40 mV) followed by a constant test pulse to -10 mV. Plot the normalized peak current against the pre-pulse potential. Ropivacaine typically shifts this curve to more hyperpolarized potentials, indicating that it stabilizes the inactivated state.[14][23]

-

Quantitative Data Summary

The following table summarizes representative half-maximal inhibitory concentrations (IC₅₀) for ropivacaine on various sodium channel currents, illustrating its state-dependent and isoform-preferential actions.

| Channel Type / Condition | Cell Type | IC₅₀ (μM) | Key Finding | Reference(s) |

| TTX-Sensitive (TTX-S) | Rat Dorsal Root Ganglion (DRG) | 116 ± 35 | Ropivacaine is less potent on TTX-S channels, found mainly in large (motor) neurons. | [20][21] |

| TTX-Resistant (TTX-R) | Rat Dorsal Root Ganglion (DRG) | 54 ± 14 | Preferential block of TTX-R channels, prevalent in small (nociceptive) neurons. | [20][21] |

| Tonic Block (Holding at -80 mV) | Rat Dorsal Horn Neurons | 117.3 | Baseline inhibition of channels from a typical resting potential. | |

| Voltage-Dependent Block (-60 mV) | Rat Dorsal Horn Neurons | 74.3 | Increased potency when more channels are already in the inactivated state. | |

| Inactivated State Block (Nav1.5) | HEK293 Cells | 2.73 ± 0.27 | High affinity for the inactivated state of the human cardiac sodium channel. | [19] |

| Open Channel Block (Nav1.5) | HEK293 Cells | 322.2 ± 29.9 | Significantly lower affinity for the open state compared to the inactivated state. | [19] |

Conclusion

The mechanism of action of (R)-Ropivacaine hydrochloride is a sophisticated interplay between the drug's molecular structure and the dynamic, conformational states of voltage-gated sodium channels. Its efficacy and safety profile are rooted in its high-affinity, use-dependent binding to the open and inactivated states of the channel, a process governed by specific amino acid interactions within the channel pore. Furthermore, its stereochemistry and preferential blockade of TTX-resistant sodium channel isoforms contribute to its desirable clinical characteristics of potent sensory analgesia with reduced motor blockade and lower cardiotoxicity. A thorough understanding of these mechanisms, validated through experimental techniques like patch-clamp electrophysiology, is paramount for the rational development of next-generation local anesthetics and pain therapeutics.

References

-

Scholz, A. (2002). Mechanisms of (local) anaesthetics on voltage-gated sodium and other ion channels. British Journal of Anaesthesia, 89(1), 52–61. [Link]

-

Khanna, S., & Baber, M. (2021). Ropivacaine: A review of its pharmacology and clinical use. Journal of Anaesthesiology Clinical Pharmacology, 37(1), 14-24. [Link]

-

Khodorov, B. I., Shishkova, L. D., & Zaborovskaja, L. D. (1982). Use-dependent blockade of sodium channels by local anaesthetics and antiarrhythmic drugs. Effects of chloramine-T and calcium ions. General Physiology and Biophysics, 1(2), 113-130. [Link]

-

Patel, R., & Whizar-Lugo, V. M. (2023). Ropivacaine. In StatPearls. StatPearls Publishing. [Link]

-

Parkhomenko, N. T. (2010). USE DEPENDENT BLOCK OF SODIUM CHANNELS BY LOCAL ANESTHETICS IS BASED ON PI-PI AROMATIC INTERACTION. The Ukrainian Biochemical Journal, 82(4), 82-90. [Link]

-

Patsnap Synapse. (2024, June 14). What is Ropivacaine Hydrochloride used for?. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind Ropivacaine Hydrochloride: Mechanism, Applications, and Sourcing. [Link]

-

Starmer, C. F. (1986). Mechanisms of use-dependent block of sodium channels in excitable membranes by local anesthetics. Annual review of biophysics and biophysical chemistry, 15, 245-257. [Link]

-

Starmer, C. F. (1986). Mechanisms of use-dependent block of sodium channels in excitable membranes by local anesthetics. Biophysical Journal, 49(4), 913-921. [Link]

-

Oda, A., Ohashi, H., Komori, S., Iida, H., & Dohi, S. (2000). Characteristics of ropivacaine block of Na+ channels in rat dorsal root ganglion neurons. Anesthesia and Analgesia, 91(5), 1213-1220. [Link]

-

Zhang, Y., Wen, J., Wang, R., Wang, K., & Wang, G. (2014). Pharmacological modulation of brain Nav1.2 and cardiac Nav1.5 subtypes by the local anesthetic ropivacaine. Journal of Huazhong University of Science and Technology [Medical Sciences], 34(5), 655-661. [Link]

-

Nau, C., & Wang, G. K. (2004). Interactions of local anesthetics with voltage-gated Na+ channels. Journal of Membrane Biology, 201(1), 1-8. [Link]

-

Schulze, V., Linder, A. E., Stoetzer, C., Gierling, F., Wegner, F. K., Leffler, A., & Stueber, F. (2015). A Comparative Analysis of Bupivacaine and Ropivacaine Effects on Human Cardiac SCN5A Channels. Anesthesia and Analgesia, 120(5), 1000-1009. [Link]

-

Leffler, A., Weiss, D., & Nau, C. (2000). Block of neuronal tetrodotoxin-resistant Na+ currents by stereoisomers of piperidine local anesthetics. Anesthesiology, 93(6), 1530-1539. [Link]

-

Zhang, Y., Wen, J., Wang, R., Wang, K., & Wang, G. (2014). Pharmacological modulation of brain Nav1.2 and cardiac Nav1.5 subtypes by the local anesthetic ropivacaine. Journal of Huazhong University of Science and Technology. Medical Sciences, 34(5), 655–661. [Link]

-

González, T., Longobardo, M., Caballero, R., Delpón, E., Valenzuela, C., & Tamargo, J. (2002). Effects of levobupivacaine, ropivacaine and bupivacaine on HERG channels: stereoselective bupivacaine block. British Journal of Pharmacology, 137(8), 1269–1279. [Link]

-

Liu, B. G., Jia, W. G., & Zhang, W. N. (2000). The effects of ropivacaine on sodium currents in dorsal horn neurons of neonatal rats. Anesthesiology, 92(5), 1334-1340. [Link]

-

Oda, A., Ohashi, H., Komori, S., Iida, H., & Dohi, S. (2000). Characteristics of ropivacaine block of Na+ channels in rat dorsal root ganglion neurons. Anesthesia & Analgesia, 91(5), 1213-1220. [Link]

-

Schulze, V., Linder, A. E., Stoetzer, C., Gierling, F., Wegner, F. K., Leffler, A., & Stueber, F. (2015). A Comparative Analysis of Bupivacaine and Ropivacaine Effects on Human Cardiac SCN5A Channels. Anesthesia & Analgesia, 120(5), 1000-1009. [Link]

-

Wang, G. K., Strichartz, G. R., & Wang, S. Y. (2017). Mechanism of Local Anesthetic Drug Action on Voltage-Gated Sodium Channels. Anesthesiology, 126(4), 704-717. [Link]

-

González, T., El-Sherif, N., & Tamargo, J. (2015). Binding modes of S-bupivacaine and ropivacaine in a Kv1.5 channel homology model. British Journal of Pharmacology, 172(10), 2539-2554. [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Ropivacaine Mesylate?. [Link]

-

Chernoff, D. M., & Strichartz, G. R. (1989). Stereoselective inhibition of neuronal sodium channels by local anesthetics. Evidence for two sites of action? The Journal of general physiology, 93(6), 1075–1093. [Link]

-

Strichartz, G. R., & Wang, G. K. (2012). State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution. Anesthesiology, 117(5), 1129-1139. [Link]

-

González, T., Longobardo, M., Caballero, R., Delpón, E., Valenzuela, C., & Tamargo, J. (2002). Effects of levobupivacaine, ropivacaine and bupivacaine on HERG channels: Stereoselective bupivacaine block. British Journal of Pharmacology, 137(8), 1269-1279. [Link]

-

Valenzuela, C., Snyders, D. J., Bennett, P. B., Tamargo, J., & Hondeghem, L. M. (1995). Stereoselective block of cardiac sodium channels by bupivacaine in guinea pig ventricular myocytes. Circulation, 92(10), 3014–3024. [Link]

-

Linder, A. E., Schulze, V., Stoetzer, C., Gierling, F., Wegner, F. K., Leffler, A., & Stueber, F. (2015). Ropivacaine and bupivacaine differentially inhibit recombinant Nav1.5 channels and sodium currents in cardiomyocytes. Naunyn-Schmiedeberg's Archives of Pharmacology, 388(4), 403-415. [Link]

-

Kist, A. M., Lampert, A., & Namer, B. (2020). Inhibition of Fast Nerve Conduction Produced by Analgesics and Analgesic Adjuvants—Possible Involvement in Pain Alleviation. International Journal of Molecular Sciences, 21(18), 6649. [Link]

-

Hanck, D. A., & Swanson, T. M. (2011). The Sodium Channel as a Target for Local Anesthetic Drugs. The Journal of pharmacology and experimental therapeutics, 339(1), 17-25. [Link]

-

Zhang, J. F., Liu, Y. C., Zhou, Y. L., Liu, Y. C., Liu, S. B., Wang, D. X., & Xu, D. (2021). Ropivacaine Promotes Axon Regeneration by Regulating Nav1.8-mediated Macrophage Signaling after Sciatic Nerve Injury in Rats. Anesthesiology, 134(3), 449-464. [Link]

-

Aizenman, C. D., & Cline, H. T. (2018). Preparations and Protocols for Whole Cell Patch Clamp Recording of Xenopus laevis Tectal Neurons. Journal of visualized experiments : JoVE, (133), 57465. [Link]

-

Axon Instruments. (n.d.). Patch Clamp Protocol. [Link]

-

Molecular Devices. (n.d.). Whole Cell Patch Clamp Protocol. [Link]

-

Linder, A. E., Schulze, V., Stoetzer, C., Gierling, F., Wegner, F. K., Leffler, A., & Stueber, F. (2015). Voltage and dose-dependent blockade of Nav1.5 channels by bupivacaine. Anesthesia & Analgesia, 120(5), 1000-1009. [Link]

-

Zhang, J. F., Liu, Y. C., Zhou, Y. L., Liu, Y. C., Liu, S. B., Wang, D. X., & Xu, D. (2024). Inhibition of KIF5b-mediated Nav1.8 transport by ropivacaine contributes to axonal regeneration following sciatic nerve injury in rats. Neuropharmacology, 259, 110169. [Link]

-

Zhang, X. F., Li, C., Liu, J., Li, Y. J., & Wang, R. (2021). Inhibition of Nav1.7 channel by a novel blocker QLS-81 for alleviation of neuropathic pain. Acta pharmacologica Sinica, 42(6), 884–894. [Link]

-

Molecular Devices. (n.d.). Patch Clamp Electrophysiology, Action Potential, Voltage Clamp. [Link]

-

Barbosa, C., & Oliveira, C. (2012). Differential modulation of Nav1.7 and Nav1.8 peripheral nerve sodium channels by the local anesthetic lidocaine. Neuroscience letters, 526(2), 115–120. [Link]

-

Tikhonov, D. B., & Zhorov, B. S. (2017). Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants. The Journal of general physiology, 149(4), 465–481. [Link]

-

Leipold, E., Liebmann, L., & Heinemann, S. H. (2021). Sodium Channels and Local Anesthetics—Old Friends With New Perspectives. Frontiers in Pharmacology, 12, 798444. [Link]

-

Boiteux, C., Vorobyov, I., & Allen, T. W. (2018). Protonation state of inhibitors determines interaction sites within voltage-gated sodium channels. Proceedings of the National Academy of Sciences of the United States of America, 115(10), E2260–E2269. [Link]

Sources

- 1. Differential modulation of Nav1.7 and Nav1.8 peripheral nerve sodium channels by the local anesthetic lidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is Ropivacaine Hydrochloride used for? [synapse.patsnap.com]

- 3. nbinno.com [nbinno.com]

- 4. Ropivacaine: A review of its pharmacology and clinical use - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Sodium Channel as a Target for Local Anesthetic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sodium Channels and Local Anesthetics—Old Friends With New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ropivacaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Use-dependent blockade of sodium channels by local anaesthetics and antiarrhythmic drugs. Effects of chloramine-T and calcium ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Mechanisms of use-dependent block of sodium channels in excitable membranes by local anesthetics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The effects of ropivacaine on sodium currents in dorsal horn neurons of neonatal rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. books.fz.kiev.ua [books.fz.kiev.ua]

- 17. Effects of levobupivacaine, ropivacaine and bupivacaine on HERG channels: stereoselective bupivacaine block - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ahajournals.org [ahajournals.org]

- 19. A Comparative Analysis of Bupivacaine and Ropivacaine Effects on Human Cardiac SCN5A Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. sci-hub.red [sci-hub.red]

- 21. Characteristics of ropivacaine block of Na+ channels in rat dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Block of neuronal tetrodotoxin-resistant Na+ currents by stereoisomers of piperidine local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Pharmacological modulation of brain Nav1.2 and cardiac Nav1.5 subtypes by the local anesthetic ropivacaine - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Pharmacological modulation of brain Nav1.2 and cardiac Nav1.5 subtypes by the local anesthetic ropivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. A Comparative Analysis of Bupivacaine and Ropivacaine Effects on Human Cardiac SCN5A Channels | Semantic Scholar [semanticscholar.org]

- 26. Inhibition of Nav1.7 channel by a novel blocker QLS-81 for alleviation of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Patch Clamp Protocol [labome.com]

- 28. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]

Introduction: Chirality as a Cornerstone of Modern Anesthetic Design

An In-Depth Technical Guide to the Stereospecific Properties of Ropivacaine Hydrochloride

Ropivacaine hydrochloride stands as a landmark in the development of local anesthetics, representing a paradigm shift from racemic mixtures to single-enantiomer drugs to enhance safety and efficacy. As a long-acting amide local anesthetic, it is structurally related to bupivacaine and mepivacaine, all possessing a chiral center at the C2 carbon of the pipecoloxylidide ring.[1] This chirality gives rise to two non-superimposable mirror-image isomers, or enantiomers: (S)-Ropivacaine and (R)-Ropivacaine.[2]

While racemic bupivacaine was a highly effective anesthetic, its clinical use was marred by significant cardiotoxicity, particularly associated with the (R)-enantiomer.[1][3] This critical observation spurred the development of ropivacaine as a pure (S)-enantiomer, a decision rooted in the profoundly different pharmacological and toxicological profiles of its stereoisomers.[1][4] Understanding the properties of the (R)-enantiomer is therefore not merely an academic exercise; it is fundamental to appreciating the rationale behind the stereospecific design of (S)-Ropivacaine (Naropin®) and its improved therapeutic index.

This technical guide provides an in-depth exploration of the stereospecific properties of ropivacaine's enantiomers. We will dissect the differences in their chemical synthesis, analytical separation, pharmacodynamics, pharmacokinetics, and toxicology. This comparative analysis will illuminate the causal relationships between three-dimensional molecular structure and biological activity, offering researchers and drug development professionals a comprehensive resource grounded in scientific integrity.

Part 1: Stereochemical Characterization and Analysis

The foundation of understanding stereospecificity lies in the ability to synthesize and differentiate between enantiomers. The deliberate development of (S)-Ropivacaine necessitated robust methods for both its stereoselective synthesis and the analytical confirmation of its enantiomeric purity.

Stereoselective Synthesis

The industrial synthesis of (S)-Ropivacaine hydrochloride does not involve creating the racemate and then separating it. Instead, it employs a stereoselective route starting from a chiral precursor to ensure high enantiomeric purity (typically >99.5%).[1] A common approach involves the chiral resolution of the intermediate pipecoloxylidide.

A generalized workflow for this process involves resolving the racemic pipecoloxylidide using a chiral resolving agent, such as L-(-)-dibenzoyltartaric acid, in a solvent system like acetone and water. This forms diastereomeric salts that have different solubilities, allowing the desired (S)-pipecoloxylidide salt to be selectively crystallized and isolated.[5][6] The isolated (S)-intermediate is then N-alkylated with 1-bromopropane to yield (S)-Ropivacaine, which is subsequently converted to the hydrochloride monohydrate salt.[6]

Caption: Generalized workflow for stereoselective synthesis of (S)-Ropivacaine HCl.

Physicochemical Properties

Ropivacaine's physicochemical characteristics, particularly its lower lipophilicity compared to bupivacaine, are key contributors to its safety profile.[4] The enantiomers are identical in these bulk properties but differ in their interaction with polarized light.

| Property | Ropivacaine | Bupivacaine | Lidocaine |

| pKa (25°C) | 8.1 | 8.1 | 7.9 |

| Lipid Solubility (Partition Coefficient) | 115 | 346 | 43 |

| Protein Binding (%) | ~94%[7] | ~96% | ~65% |

| Molecular Weight (Base) | 274.4 g/mol | 288.4 g/mol | 234.3 g/mol |

| Data compiled from various sources for comparative purposes. |

Analytical Methods for Enantiomeric Purity

Ensuring the absence of the more toxic (R)-enantiomer in the final drug product is a critical quality control step. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and robust method for this purpose.[8][9]

Experimental Protocol: Chiral HPLC for Ropivacaine Enantiomers

This protocol is a representative method for the enantioselective separation of ropivacaine.

-

Instrumentation:

-

HPLC system with UV detector.

-

Chiral Stationary Phase: Polysaccharide-based CSP, such as CHIRAL ART Amylose-SA (3,5-dimethylphenylcarbamate immobilized on silica).[9]

-

-

Chromatographic Conditions:

-

Mobile Phase: A non-polar organic solvent system, for example, n-hexane, ethanol, and diethylamine (DEA) in a ratio of 70:30:0.3 (v/v/v).[10] The amine modifier is crucial for improving peak shape and resolution for these basic analytes.

-

Flow Rate: 1.0 mL/min.

-

Temperature: 25°C.

-

Detection Wavelength: 263 nm.

-

Injection Volume: 10 µL.

-

-

Sample Preparation:

-

Prepare a stock solution of racemic ropivacaine hydrochloride in the mobile phase.

-

Prepare the test sample of (S)-Ropivacaine hydrochloride at a known concentration.

-

To determine the limit of quantitation (LOQ), spike the (S)-Ropivacaine sample with known, low concentrations of the (R)-enantiomer.

-

-

System Suitability:

-

Inject the racemic mixture. The resolution factor between the (S) and (R) enantiomer peaks must be greater than 2.0.

-

The tailing factor for each peak should be less than 1.5.

-

-

Analysis and Interpretation:

-

The method should be validated for specificity, linearity, accuracy, and precision according to ICH Q2(R1) guidelines.[9]

-

The (S)-enantiomer is the primary peak in the drug product, while the (R)-enantiomer, if present, will elute as a separate, much smaller peak. The area of the (R)-peak relative to the total area determines the level of enantiomeric impurity.

-

Part 2: Stereospecific Pharmacodynamics: The Drug-Receptor Interaction

The therapeutic and toxic effects of ropivacaine are dictated by its interaction with voltage-gated ion channels. It is at this molecular level that the structural differences between the (R) and (S) enantiomers manifest in profoundly different biological outcomes.

Mechanism of Action at Voltage-Gated Sodium Channels

Ropivacaine, like other local anesthetics, exerts its nerve-blocking effect by reversibly inhibiting voltage-gated sodium channels in the neuronal membrane.[4] This action blocks the influx of sodium ions necessary for the depolarization and propagation of action potentials, resulting in a failure of nerve impulse conduction.[4] The drug preferentially binds to the open and inactivated states of the channel over the resting state.

Caption: Ropivacaine's interaction with different states of the voltage-gated sodium channel.

Stereoselective Channel Blockade and Toxicity

The crucial difference between ropivacaine's enantiomers lies in their affinity and kinetics of binding to cardiac sodium channels. Studies on the structurally similar bupivacaine have shown that the (R)-enantiomer binds more potently and dissociates more slowly from the inactivated state of the cardiac sodium channel than the (S)-enantiomer.[3] This "fast-in, slow-out" kinetic profile of the (R)-enantiomer leads to a cumulative, frequency-dependent block, which is the primary mechanism for its enhanced cardiotoxicity.[1][3] Although ropivacaine is less lipophilic and overall less cardiotoxic than bupivacaine, the same stereospecific principles apply.[4][11]

The (S)-enantiomer has a significantly lower affinity for these channels, resulting in a wider margin of safety between the dose required for nerve block and the dose that causes cardiac or CNS toxicity.[4]

| Enantiomer | Interaction with Cardiac Na+ Channels | Clinical Consequence |

| (S)-Ropivacaine | Lower affinity, faster dissociation kinetics.[4] | Less potent cardiodepressant effects. Higher threshold for CNS and cardiac toxicity.[4][11] |

| (R)-Ropivacaine | Higher affinity, slower dissociation kinetics (inferred from bupivacaine data).[3] | More potent cardiodepressant effects. Lower threshold for arrhythmias and cardiac collapse. |

Part 3: Stereospecific Pharmacokinetics and Metabolism

Pharmacokinetics—the body's effect on the drug—can also be influenced by stereochemistry, affecting how a drug is absorbed, distributed, metabolized, and excreted.

Plasma Protein Binding

Ropivacaine is highly bound (~94%) in plasma, primarily to α1-acid glycoprotein.[7] While detailed studies on ropivacaine enantiomers are less common, research on bupivacaine has demonstrated stereoselective protein binding, with the (R)-enantiomer exhibiting a higher unbound fraction than the (S)-isomer.[8] This could potentially lead to higher free drug concentrations of the more toxic enantiomer if a racemic mixture were used.

Metabolism

Ropivacaine is extensively metabolized in the liver, with less than 1% excreted unchanged.[12] The primary metabolic pathways are aromatic hydroxylation to 3-OH-ropivacaine, mediated mainly by Cytochrome P450 (CYP) 1A2, and N-dealkylation to 2’,6’-pipecoloxylidide (PPX), mediated by CYP3A4.[12][13]

Caption: Major metabolic pathways of Ropivacaine via cytochrome P450 enzymes.

While the metabolism of ropivacaine itself (as the S-enantiomer) is well-characterized, the stereoselectivity of these metabolic pathways is a key consideration. For other chiral drugs, it is common for one enantiomer to be metabolized more rapidly than the other. With bupivacaine, (S)-bupivacaine is metabolized more intensively than (R)-bupivacaine.[8] This differential clearance can further influence the toxicological profile of a racemic mixture.

Part 4: Stereospecific Toxicology: The Scientific Basis for a Safer Anesthetic

The most compelling reason for developing ropivacaine as a single enantiomer is the dramatic difference in the toxicological profiles of the (R) and (S) forms. The reduced systemic toxicity of (S)-Ropivacaine is its defining clinical advantage.

Cardiotoxicity

As previously discussed, the primary safety concern with long-acting amide local anesthetics is cardiotoxicity. The (R)-enantiomers of both bupivacaine and, by extension, ropivacaine are more cardiotoxic than their (S)-counterparts.[4][14] Animal studies have consistently demonstrated that (S)-Ropivacaine has a significantly higher threshold for producing cardiac arrhythmias and circulatory collapse compared to bupivacaine.[11][15] This is directly attributable to the stereoselective interaction with cardiac ion channels.[3][4]

Central Nervous System (CNS) Toxicity

Systemic toxicity from local anesthetics typically manifests first as CNS symptoms (e.g., lightheadedness, tinnitus, muscle twitching) before progressing to seizures and then cardiovascular collapse.[11] (S)-Ropivacaine has been shown to have a higher convulsive threshold (i.e., is less neurotoxic) than bupivacaine in both animal and human volunteer studies.[4] This provides a wider margin of safety, allowing for earlier detection of accidental intravascular injection before life-threatening cardiotoxicity occurs.

| Parameter | (S)-Ropivacaine | Racemic Bupivacaine |

| Convulsive Dose Ratio (Ropivacaine:Bupivacaine) | ~1.5 - 2.5 : 1 | 1 : 1 (Reference) |

| Cardiotoxicity (Arrhythmogenic Potential) | Lower | Higher |

| Lethal Dose Ratio (Ropivacaine:Bupivacaine) | ~2 : 1 | 1 : 1 (Reference) |

| Comparative data from animal studies.[4][11][15] |

Experimental Protocol: In Vitro Assessment of Myocardial Depression

This protocol allows for the direct comparison of the effects of different enantiomers on cardiac muscle function.

-

Preparation:

-

Isolate papillary muscles from a suitable animal model (e.g., guinea pig).

-

Mount the muscle in an organ bath containing oxygenated Krebs-Henseleit solution at 37°C.

-

Attach one end to a force transducer to measure isometric contraction.

-

Pace the muscle electrically at a fixed frequency (e.g., 1 Hz).

-

-

Electrophysiology (Optional):

-

Impale a muscle cell with a glass microelectrode to record transmembrane action potentials, allowing for measurement of the maximal rate of depolarization (Vmax), a proxy for sodium channel function.[1]

-

-

Experimental Procedure:

-

After a stabilization period, record baseline contractile force and Vmax.

-

Introduce (R)-Ropivacaine into the bath at increasing concentrations, allowing the preparation to equilibrate at each concentration. Record changes in force and Vmax.

-

Wash out the drug and allow the muscle to recover to baseline.

-

Repeat the concentration-response curve with (S)-Ropivacaine.

-

-

Data Analysis:

-

Plot the percentage decrease in contractile force and Vmax against drug concentration for each enantiomer.

-

Calculate the IC50 (concentration causing 50% inhibition) for each enantiomer. A lower IC50 for the (R)-enantiomer would confirm its greater cardiodepressant effect.

-

Part 5: Regulatory and Clinical Significance

The development of single-enantiomer drugs is strongly encouraged by regulatory bodies like the U.S. Food and Drug Administration (FDA) when there is a clear scientific rationale.[16][17] The agency's guidance emphasizes that the properties of individual enantiomers should be investigated early in development, especially if one enantiomer contributes disproportionately to toxicity.[16]

Caption: Logical pathway from stereospecific properties to improved clinical outcomes.

Ropivacaine is a quintessential example of this principle in action. By isolating the (S)-enantiomer, developers successfully uncoupled the desired anesthetic effect from the life-threatening toxicity associated with the (R)-enantiomer. This resulted in a drug with:

-

An Improved Safety Profile: Significantly reduced risk of severe cardiac and CNS events in cases of accidental systemic exposure.[4][11]

-

Favorable Block Characteristics: Ropivacaine is less likely to penetrate large myelinated motor fibers, leading to a greater degree of sensory-motor differentiation, which is advantageous for postoperative pain management and labor analgesia where motor function is desired.[4]

Conclusion

The story of Ropivacaine is a compelling demonstration of the power of stereochemistry in modern drug design. The decision to develop the pure (S)-enantiomer was not arbitrary but was based on a deep, evidence-based understanding of the differential pharmacology and toxicology of its stereoisomers. While the (S)-enantiomer provides the therapeutic benefit, a thorough understanding of the (R)-enantiomer's properties is what illuminates the full extent of this scientific achievement. By eliminating the more toxic (R)-isomer, (S)-Ropivacaine hydrochloride provides clinicians with a long-acting local anesthetic that retains robust efficacy while offering a significantly enhanced margin of safety. This makes it a cornerstone of regional anesthesia and a testament to the principle that in pharmacology, three-dimensional structure is paramount.

References

-

Salama, N. N. E.-D. (2014). Rapid chiral separation and impurity determination of ropivacaine and bupivacaine by Densitometry-HPTLC, using mucopolysaccharide as chiral mobile phase additive. European Journal of Chemistry, 5, 214-218. [Link]

-

Salama, N. N. E.-D. (2014). Rapid chiral separation and impurity determination of ropivacaine and bupivacaine by Densitometry‐HPTLC, using mucopolysaccharide as chiral mobile phase additive. SciSpace. [Link]

-

Pimerova, E. V., & Vyacheslavov, A. S. (2020). Chiral Aspects of Local Anesthetics. Molecules, 25(12), 2738. [Link]

-

Salama, N. N. E.-D. (2016). Rapid chiral separation and impurity determination of ropivacaine and bupivacaine by Densitometry-HPTLC, using mucopolysaccharide as chiral mobile phase additive. ResearchGate. [Link]

-

Fanali, S., et al. (1997). A chiral capillary electrophoresis method for ropivacaine hydrochloride in pharmaceutical formulations: validation and comparison with chiral liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 15(8), 1051-1061. [Link]

-

Garg, S. A., et al. (2011). Ropivacaine: A review of its pharmacology and clinical use. Journal of Anaesthesiology Clinical Pharmacology, 27(1), 11-21. [Link]

-

Chiric, M., et al. (2024). The Study of Ropivacaine Pharmacokinetics in a Clinical Setting: A Critical Scoping Review from the Perspective of Analytical Methodologies. International Journal of Molecular Sciences, 25(23), 13487. [Link]

-

FDA. (1992). Development of New Stereoisomeric Drugs. U.S. Food and Drug Administration. [Link]

-

Scott, D. B., et al. (1989). Acute Toxicity of Ropivacaine Compared with That of Bupivacaine. Anesthesia & Analgesia, 69(5), 563-569. [Link]

-

Oda, Y., et al. (1996). Ropivacaine, a new amide-type local anesthetic agent, is metabolized by cytochromes P450 1A and 3A in human liver microsomes. Drug Metabolism and Disposition, 24(9), 955-961. [Link]

-

PubChem. (n.d.). Ropivacaine. National Center for Biotechnology Information. [Link]

-

Kumar, A., et al. (2023). Novel Chiral HPLC Method for Accurate Identification and Quantification of R&S Enantiomers in Ropivacaine on Immobilized Chiral Stationary Phase: Development and Validation. ResearchGate. [Link]

-

McClure, J. H. (1996). Recent advances in the pharmacokinetics of local anaesthetics. Long-acting amide enantiomers and continuous infusions. Clinical Pharmacokinetics, 31(5), 354-372. [Link]

-

Ku, P. S., & Doss, G. A. (2023). Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. Journal of Medicinal Chemistry, 66(13), 8565-8575. [Link]

-

Shiraishi, S., et al. (2003). Differential effects of bupivacaine enantiomers, ropivacaine and lidocaine on up-regulation of cell surface voltage-dependent sodium channels in adrenal chromaffin cells. Brain Research, 966(2), 175-184. [Link]

-

Zurer, P. S. (1992). FDA issues flexible policy on chiral drugs. Chemical & Engineering News, 70(22), 6. [Link]

-

Zink, W., et al. (2005). Differential effects of bupivacaine and ropivacaine enantiomers on intracellular Ca2+ regulation in murine skeletal muscle fibers. Anesthesiology, 102(4), 793-798. [Link]

-

Rutten, A. J., et al. (1992). Postoperative course of plasma protein binding of lignocaine, ropivacaine and bupivacaine in sheep. Journal of Pharmacy and Pharmacology, 44(4), 355-358. [Link]

-

De Camp, W. H. (1989). The FDA Perspective on the Development of Stereoisomers. Chirality, 1(1), 2-6. [Link]

-

FDA Law Blog. (2007). FDARA: Single Enantiomer Exclusivity Revisited. FDA Law Blog. [Link]

-

De Klerck, K., et al. (2014). Development and validation of a LC method for the enantiomeric purity determination of S-ropivacaine in a pharmaceutical formulation using a recently commercialized cellulose-based chiral stationary phase and polar non-aqueous mobile phase. ResearchGate. [Link]

-

Dony, P., et al. (2000). The comparative toxicity of ropivacaine and bupivacaine at equipotent doses in rats. Anesthesia & Analgesia, 91(6), 1489-1492. [Link]

-

Iida, H., et al. (2001). The differential effects of stereoisomers of ropivacaine and bupivacaine on cerebral pial arterioles in dogs. Anesthesia & Analgesia, 93(6), 1573-1578. [Link]

-

Various Authors. (n.d.). Some Pharmacological Studies of Ropivacaine in comparison With bupivacaine. Semantic Scholar. [Link]

-

González, T., et al. (2002). Effects of levobupivacaine, ropivacaine and bupivacaine on HERG channels. British Journal of Pharmacology, 137(8), 1269-1279. [Link]

-

McClure, J. H. (1996). Ropivacaine. British Journal of Anaesthesia, 76(2), 300-307. [Link]

-

Niesel, H. C., et al. (1990). [Ropivacaine--a new local anesthetic with specific properties]. Regional-Anaesthesie, 13(3), 54-56. [Link]

-

Kraus, R. F., et al. (2023). Selected metabolites of ropivacaine (6). ResearchGate. [Link]

-

Kanai, Y., et al. (2000). Comparisons of the anesthetic potency and intracellular concentrations of S(-) and R(+) bupivacaine and ropivacaine in crayfish giant axon in vitro. Anesthesia & Analgesia, 90(1), 175-180. [Link]

-

New Drug Approvals. (2021). ROPIVACAINE. PharmaCompass. [Link]

- Sjösten, A., & Linderberg, F. (2000). Method of synthesis of ropivacaine hydrochloride monohydrate.

-

Valenzuela, C., et al. (1995). Stereoselective Block of Cardiac Sodium Channels by Bupivacaine in Guinea Pig Ventricular Myocytes. Circulation, 92(10), 3014-3024. [Link]

- Sjösten, A., & Linderberg, F. (1999). Process for the preparation of ropivacaine hydrochloride monohydrate.

-

Casati, A., & Putzu, M. (2005). Bupivacaine, levobupivacaine and ropivacaine: are they clinically different?. ResearchGate. [Link]

-

Various Authors. (2017). Structures of Ropivacaine stereoisomers. ResearchGate. [Link]

- Various Authors. (2009). Process for the preparation of (s)-ropivacaine hydrochloride monohydrate.

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. ahajournals.org [ahajournals.org]

- 4. Ropivacaine: A review of its pharmacology and clinical use - PMC [pmc.ncbi.nlm.nih.gov]

- 5. RU2167153C2 - Method of synthesis of ropivacaine hydrochloride monohydrate - Google Patents [patents.google.com]

- 6. US5959112A - Process for the preparation of ropivacaine hydrochloride monohydrate - Google Patents [patents.google.com]

- 7. Ropivacaine | C17H26N2O | CID 175805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Chiral Aspects of Local Anesthetics [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. jvsmedicscorner.com [jvsmedicscorner.com]

- 12. Ropivacaine, a new amide-type local anesthetic agent, is metabolized by cytochromes P450 1A and 3A in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. The comparative toxicity of ropivacaine and bupivacaine at equipotent doses in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. fda.gov [fda.gov]

- 17. Chirality of New Drug Approvals (2013–2022): Trends and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Properties of (R)-(+)-Ropivacaine

Introduction: Beyond the Clinical Enantiomer

Ropivacaine, a member of the amino amide class of local anesthetics, is a cornerstone of regional anesthesia and pain management. Clinically, it is supplied as the pure (S)-(-)-enantiomer, prized for its favorable balance of potent sensory blockade and reduced motor impairment, alongside a superior safety profile compared to its racemic predecessor, bupivacaine[1][2]. However, a comprehensive understanding of anesthetic pharmacology and toxicology necessitates a thorough characterization of both stereoisomers.

This technical guide provides an in-depth examination of the physicochemical properties of the (R)-(+)-enantiomer of Ropivacaine. While not used clinically, the (R)-form is of critical importance to researchers, toxicologists, and drug development professionals. Its characterization is essential for developing and validating stereoselective analytical methods, quantifying enantiomeric impurities in (S)-Ropivacaine formulations, and understanding the structural basis of stereospecific toxicity[1][3]. This document moves beyond a simple listing of data points, offering insights into the causality behind analytical methodologies and the implications of these properties on the molecule's behavior.

Chemical Identity and Structure

The fundamental identity of (R)-Ropivacaine is defined by its unique three-dimensional arrangement around the chiral center at the C2 position of the piperidine ring.

-

IUPAC Name: (2R)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide

-

Other Names: (+)-Ropivacaine, Ropivacaine Impurity G

-

CAS Number: 98717-16-9

-

Molecular Formula: C₁₇H₂₆N₂O

-

Molecular Weight: 274.41 g/mol

Figure 1. Chemical structure of the (R)-(+)-enantiomer of Ropivacaine, highlighting the stereocenter.

Core Physicochemical Properties

For a pair of enantiomers, fundamental physicochemical properties that do not involve interaction with another chiral entity (e.g., polarized light, chiral solvents, or biological receptors) are identical. Therefore, the pKa, lipophilicity in achiral systems, melting point, and solubility in achiral solvents for (R)-Ropivacaine are identical to those of its (S)-counterpart[1].

| Property | Value | Significance in Drug Development |

| pKa (25°C) | 8.1 | Governs the degree of ionization at physiological pH (7.4). The proximity of the pKa to physiological pH means that a significant fraction of the molecule exists in its lipid-soluble, non-ionized base form, which is necessary to cross nerve membranes, while the intracellular ionized, cationic form is the active species that blocks sodium channels. |

| Log P (octanol/water) | 2.9[4] | Indicates the lipophilicity of the non-ionized form. This value reflects a balance that allows for sufficient membrane permeability without excessive sequestration in adipose tissue, influencing both the onset and duration of action. Ropivacaine is less lipophilic than bupivacaine (Log P ≈ 3.4)[1][4]. |

| Log D (pH 7.4) | 2.4 | This distribution coefficient is more clinically relevant as it accounts for both ionized and non-ionized species at physiological pH[4]. It provides a better prediction of how the drug will partition between aqueous body fluids and lipid membranes. |

| Aqueous Solubility | Insoluble (as free base)[5] | The free base is poorly soluble in water. It is formulated as a hydrochloride salt to achieve the necessary aqueous solubility for parenteral administration. The solubility of the hydrochloride salt is approximately 50 mg/mL[6]. |

| Melting Point | 144 - 146 °C[6][5] | A key indicator of purity and crystal lattice energy. This value is critical for quality control during synthesis and formulation. |

Stereospecific Properties: The Defining Characteristics

The critical differences between the (R)- and (S)-enantiomers emerge from their interactions with chiral environments. These stereospecific properties are paramount, defining their distinct biological and analytical behaviors.

Chiroptical Properties

Chiroptical properties are the definitive physical measures that distinguish enantiomers.

-

Optical Rotation: The (R)-enantiomer of Ropivacaine is dextrorotatory, meaning it rotates the plane of polarized light in a clockwise direction. This is denoted by a plus sign (+) in its name[1][3]. In contrast, the clinically used (S)-enantiomer is levorotatory (-). This property is the basis for polarimetric detection and is a fundamental parameter for confirming the stereochemical identity of the molecule.

Stereoselective Interactions and Biological Implications

The most significant divergence between the Ropivacaine enantiomers lies in their interaction with chiral biological molecules, such as ion channels and metabolic enzymes. The (R)-enantiomer exhibits a markedly higher affinity for cardiac sodium and potassium channels compared to the (S)-enantiomer[1]. This stereoselective binding is the molecular basis for the increased cardiotoxicity and central nervous system (CNS) toxicity associated with (R)-Ropivacaine[1]. Understanding these interactions is a primary objective for toxicological research and is the principal reason for the development of Ropivacaine as a single-enantiomer drug[3].

Analytical Methodologies

Accurate characterization and quantification of (R)-Ropivacaine require robust, validated analytical methods. The following protocols are presented from the perspective of an application scientist, emphasizing the rationale behind key steps.

Determination of Enantiomeric Purity by Chiral HPLC

This method is fundamental for quantifying the (R)-enantiomer as an impurity in a bulk sample of (S)-Ropivacaine.

Diagram 1. Workflow for Chiral HPLC Purity Analysis.

Detailed Protocol:

-

Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

-

Chiral Stationary Phase (CSP): A column with an immobilized polysaccharide-based chiral selector, such as amylose tris(3,5-dimethylphenylcarbamate), is highly effective.

-

Rationale: Immobilized polysaccharide phases offer broad enantioselectivity and are robust to a wider range of solvents compared to coated phases. The chiral pockets and grooves on the stationary phase interact stereospecifically with the enantiomers, leading to differential retention times.

-

-

Mobile Phase: A normal-phase solvent system, typically a mixture of n-hexane, ethanol (or isopropanol), and a basic additive like diethylamine (DEA) (e.g., 80:20:0.1 v/v/v).

-

Rationale: Normal-phase chromatography enhances the hydrogen bonding and dipole-dipole interactions between the analyte and the CSP, which are crucial for chiral recognition[8]. The basic additive (DEA) is essential to prevent peak tailing by masking active silanol groups on the silica support and ensuring the analyte is in its neutral, non-ionized state.

-

-

Flow Rate: 1.0 mL/min (typical).

-

Detection: UV at 210 nm.

-

Rationale: This wavelength provides high sensitivity for the amide chromophore present in Ropivacaine.

-

-

System Suitability: Before sample analysis, inject a solution containing both enantiomers (a racemic mixture or a spiked sample) to verify resolution. The resolution factor between the (S) and (R) peaks should be ≥ 1.5 to ensure accurate quantification.

-

Quantification: The amount of (R)-Ropivacaine is determined by comparing its peak area to the total peak area of both enantiomers. For trace-level quantification, a calibration curve prepared from a certified (R)-Ropivacaine standard is required.

Potentiometric Titration for pKa Determination

This method provides an accurate, direct measurement of the acid dissociation constant.

Diagram 2. Workflow for pKa Determination via Potentiometric Titration.

Detailed Protocol:

-

System Preparation: Calibrate a pH meter with at least two standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) that bracket the expected pKa. Use a temperature-controlled vessel.

-

Sample Preparation: Accurately weigh and dissolve a known amount of (R)-Ropivacaine hydrochloride in a known volume of deionized, CO₂-free water to create a solution of known concentration (e.g., 0.01 M).

-

Rationale: Starting with the hydrochloride salt ensures the molecule is fully protonated. CO₂-free water is critical to prevent the formation of carbonic acid, which would interfere with the titration of the weakly basic analyte.

-

-

Titration: Place the pH electrode in the sample solution and begin adding a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette. Record the pH after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the measured pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

-

pKa Calculation: The Henderson-Hasselbalch equation states that pKa = pH when the concentrations of the acidic (protonated) and basic (non-protonated) forms are equal. This occurs at the half-equivalence point of the titration. Determine the volume of NaOH required to reach the equivalence point (the steepest part of the curve). The pH of the solution when exactly half of this volume has been added is equal to the pKa of Ropivacaine.

Conclusion

The (R)-(+)-enantiomer of Ropivacaine, while possessing identical core physicochemical properties (pKa, LogP, melting point) to its clinically utilized (S)-(-)-counterpart, is fundamentally distinguished by its chiroptical properties and, most critically, its stereospecific interactions with biological systems. Its dextrorotatory nature and unique circular dichroism profile provide the basis for its analytical identification and separation. The higher affinity of (R)-Ropivacaine for cardiac ion channels underscores its greater toxic potential and provides a clear rationale for the development of modern local anesthetics as single-enantiomer formulations. A thorough understanding of the properties and analytical methodologies detailed in this guide is indispensable for ensuring the quality, safety, and efficacy of Ropivacaine products and for advancing the fields of toxicology and pharmaceutical science.

References

- Organic Chemistry Frontiers. Sustainable synthesis of long-acting local anesthetics ropivacaine and levobupivacaine under batch and continuous flow via asymmetric hydrogenation. RSC Publishing. [Link]

- Bentham Science. (2024, October 4). Novel Chiral HPLC Method for Accurate Identification and Quantification of R&S Enantiomers in Ropivacaine on Immobilized Chiral Stationary Phase: Development and Validation. [Link]

- ResearchGate. (2024, October). Novel Chiral HPLC Method for Accurate Identification and Quantification of R&S Enantiomers in Ropivacaine on Immobilized Chiral Stationary Phase: Development and Validation | Request PDF. [Link]

- SciSpace. Rapid chiral separation and impurity determination of ropivacaine and bupivacaine by Densitometry‐HPTLC, using. [Link]

- ResearchGate. (2025, August 6). Enantioselective total syntheses of ropivacaine and its analogues. [Link]

- ResearchGate. Circular dichroism (solid lines) and absorption spectra (dashed lines).... [Link]

- MDPI. Chiral Aspects of Local Anesthetics. [Link]

- ResearchGate. Structures of Ropivacaine stereoisomers | Download Scientific Diagram. [Link]

- PubMed Central. Ropivacaine: A review of its pharmacology and clinical use. [Link]

- PubMed Central. (2024). The Study of Ropivacaine Pharmacokinetics in a Clinical Setting: A Critical Scoping Review from the Perspective of Analytical Methodologies. [Link]

- European Journal of Chemistry. Rapid chiral separation and impurity determination of ropivacaine and bupivacaine by Densitometry-HPTLC, using mucopolysaccharide as chiral mobile phase additive. [Link]

- PubMed. [Ropivacaine--a new local anesthetic with specific properties]. [Link]

- Wikipedia. Ropivacaine. [Link]

- ResearchGate. (PDF) Local Anesthetics Transfer Across the Membrane: Reproducing Octanol-Water Partition Coefficients by Solvent Reaction Field Methods. [Link]

- LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

- PubChem. Ropivacaine. [Link]

- ResearchGate. Structure of S and R enantiomers of ropivacaine (marketed as the S.... [Link]

- National Institutes of Health. (2018, April 24). Enantiomeric impurity analysis using circular dichroism spectroscopy with United States Pharmacopeia liquid chromatographic methods. [Link]

- Korean Journal of Anesthesiology. (2023, November 29). Is the octanol/water partition coefficient a good indicator of lipophilicity for drugs undergoing lipid emulsion resuscitation?. [Link]

Sources

- 1. Ropivacaine: A review of its pharmacology and clinical use - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Study of Ropivacaine Pharmacokinetics in a Clinical Setting: A Critical Scoping Review from the Perspective of Analytical Methodologies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chiral Aspects of Local Anesthetics | MDPI [mdpi.com]

- 4. Korean Journal of Anesthesiology [ekja.org]

- 5. Ropivacaine(84057-95-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. Ropivacaine - Wikipedia [en.wikipedia.org]

- 7. Enantiomeric impurity analysis using circular dichroism spectroscopy with United States Pharmacopeia liquid chromatographic methods - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chromatographyonline.com [chromatographyonline.com]

An In-Depth Technical Guide on the Neurotoxic Effects of Ropivacaine in In Vivo and In Vitro Models

Introduction

Ropivacaine, a long-acting amide local anesthetic, is widely utilized in clinical practice for regional anesthesia and pain management.[1] While it is generally considered to have a favorable safety profile compared to other local anesthetics like bupivacaine, a growing body of evidence from both in vivo and in vitro studies indicates that ropivacaine can exert neurotoxic effects.[1][2] Understanding the molecular mechanisms underlying this neurotoxicity is paramount for optimizing its clinical use and developing strategies to mitigate potential neurological complications. This guide provides a comprehensive technical overview of the neurotoxic effects of ropivacaine, detailing the key signaling pathways involved and outlining established experimental models and protocols for their investigation.

Core Mechanisms of Ropivacaine-Induced Neurotoxicity

The neurotoxic effects of ropivacaine are not attributed to a single mechanism but rather a complex interplay of cellular and molecular events that culminate in neuronal dysfunction and death. The primary pathways implicated are mitochondrial dysfunction, induction of apoptosis, and oxidative stress.

Mitochondrial Dysfunction and Energy Crisis

Mitochondria are central to neuronal health, and their disruption is a key event in ropivacaine-induced neurotoxicity. Ropivacaine has been shown to interfere with mitochondrial function in several ways:

-

Disruption of Mitochondrial Morphology: Clinically relevant concentrations of ropivacaine can induce mitochondrial fragmentation, a process characterized by a shift from a tubular network to smaller, punctate mitochondria.[3] This change in morphology is often mediated by the mitochondrial fission protein DRP1.[3][4]

-

Decreased Mitochondrial Membrane Potential (ΔΨm): Ropivacaine can lead to a reduction in the mitochondrial membrane potential, a critical component of the electron transport chain and ATP synthesis.[3]

-

Impaired ATP Production: Consequently, the disruption of the electron transport chain leads to a significant decrease in intracellular ATP levels, compromising cellular energy homeostasis.[3] For instance, treatment of SH-SY5Y neuronal cells with 0.5% and 1% ropivacaine resulted in approximately 25% and 45% reductions in ATP, respectively.[3]

-

Inhibition of Mitochondrial STAT3 Translocation: Ropivacaine can also hinder the translocation of STAT3 into the mitochondria, a process that is neuroprotective.[5]

Induction of Apoptosis: The Programmed Cell Death Cascade

Apoptosis, or programmed cell death, is a major mechanism of ropivacaine-induced neuronal cell death.[1] Several key apoptotic pathways are activated:

-

Intrinsic (Mitochondrial) Pathway: The mitochondrial dysfunction triggered by ropivacaine leads to the release of pro-apoptotic factors like cytochrome c into the cytoplasm.[6] This initiates a cascade of events involving the activation of caspases, particularly caspase-9 and the executioner caspase-3.[6][7] The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is also disrupted, favoring apoptosis.[8]

-

Extrinsic (Death Receptor) Pathway: Ropivacaine can upregulate the expression of death receptors like Fas and their ligands (FasL).[7][9] The binding of FasL to Fas initiates a signaling cascade that activates caspase-8 and subsequently caspase-3, leading to apoptosis.[7]

-

Inhibition of Pro-Survival Pathways: Ropivacaine has been shown to significantly diminish the activation of the Akt signaling pathway, a critical pathway for promoting cell survival and inhibiting apoptosis.[1][2]

Oxidative Stress and Endoplasmic Reticulum (ER) Stress

-

Reactive Oxygen Species (ROS) Generation: Ropivacaine treatment can lead to an increase in the production of reactive oxygen species (ROS) within neuronal cells.[3][10] While some studies suggest ropivacaine induces less ROS production compared to lidocaine and bupivacaine, it can still contribute to oxidative stress, especially at higher concentrations and with prolonged exposure.[10]

-

Endoplasmic Reticulum (ER) Stress: While more extensively studied with other local anesthetics like bupivacaine, the principles of ER stress-induced neurotoxicity are relevant.[11][12] High concentrations of local anesthetics can disrupt calcium homeostasis within the ER, leading to the unfolded protein response (UPR) and activation of pro-apoptotic pathways.[13]

Signaling Pathways in Ropivacaine Neurotoxicity

The intricate network of signaling pathways involved in ropivacaine neurotoxicity is summarized in the diagram below.

Figure 2: General workflow for in vitro assessment of Ropivacaine neurotoxicity.

In Vivo Models for Studying Ropivacaine Neurotoxicity

In vivo models are crucial for understanding the neurotoxic effects of ropivacaine in a whole-organism context, considering factors like drug distribution, metabolism, and systemic responses.

Animal Models

-

Rat Sciatic Nerve Block Model: This is a common model where ropivacaine is injected perineurally or intraneurally around the sciatic nerve. [14][15]* Intrathecal Injection Model: Ropivacaine is administered directly into the subarachnoid space to assess its effects on the spinal cord. [1][11]

Experimental Protocols

-

Animal Preparation: Anesthetize adult male Sprague-Dawley or Wistar rats. [14][15]2. Surgical Exposure: Surgically expose the sciatic nerve in the hind limb.

-

Ropivacaine Administration: Inject a defined volume and concentration of ropivacaine (e.g., 50 µL of 0.75% ropivacaine) either extrafascicularly or intrafascicularly. [14]Control groups would receive saline.

-

Post-operative Care: Suture the incision and provide post-operative analgesia and care.

-

Behavioral Testing:

-

Motor Function: Assess motor function using tests like the walking track analysis or extensor postural thrust. [16][17] * Sensory Function: Evaluate sensory deficits using the hot plate test or von Frey filaments to measure thermal and mechanical nociceptive thresholds, respectively. [16][17]2. Electrophysiology:

-

Measure nerve conduction velocity and the amplitude of compound muscle action potentials (CMAPs) to assess nerve function. [16]3. Histological Analysis:

-

At a predetermined time point (e.g., 2 weeks), euthanize the animals and harvest the sciatic nerves. [14] * Process the nerve tissue for histological staining (e.g., Hematoxylin and Eosin) to observe for signs of nerve damage, such as edema, demyelination, and axonal degeneration (Wallerian degeneration). [14] * Perform quantitative histomorphometry to measure parameters like nerve fiber density and axon diameter. [14]4. Immunohistochemistry/Western Blotting:

-

Analyze the expression of markers for apoptosis (e.g., cleaved caspase-3) and other relevant proteins in the nerve tissue. [15][17]

-

Figure 3: Workflow for in vivo assessment of Ropivacaine neurotoxicity.

Quantitative Data Summary

| Model | Ropivacaine Concentration | Key Findings | Reference |

| SH-SY5Y Cells | 0.5% and 1% | Caused fission-like mitochondrial morphological changes. [3] | [3] |

| SH-SY5Y Cells | 0.5% and 1% | Reduced ATP production by ~25% and ~45%, respectively. [3] | [3] |

| PC12 Cells | 1-25 mM | Dose-dependent decrease in cell viability. [1] | [1] |

| Rat Spinal Cord | 1% Ropivacaine | Promoted apoptosis and diminished Akt activation. [1] | [1] |

| Rat Sciatic Nerve | 0.75% Ropivacaine | Caused marked histological abnormalities, including edema and axonal destruction. [14] | [14] |

| Rat DRG Neurons | 3 mM | Decreased cell viability to 49% after 4 hours. [18] | [18] |

Conclusion

The neurotoxicity of ropivacaine is a multifaceted process involving the disruption of mitochondrial function, activation of apoptotic pathways, and induction of cellular stress. Both in vitro and in vivo models are indispensable tools for elucidating the underlying mechanisms and for the preclinical evaluation of strategies to enhance the safety of this widely used local anesthetic. A thorough understanding of these models and the associated experimental protocols is essential for researchers and drug development professionals working to minimize the risk of neurological complications in clinical practice.

References

-